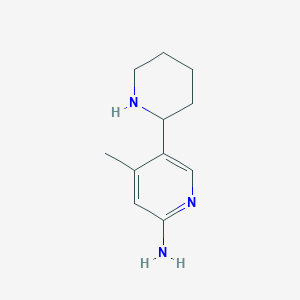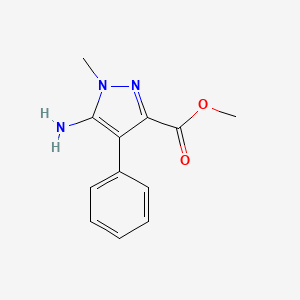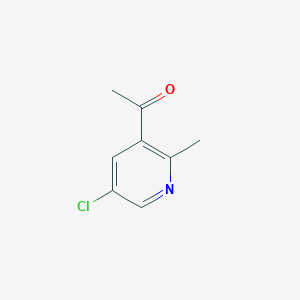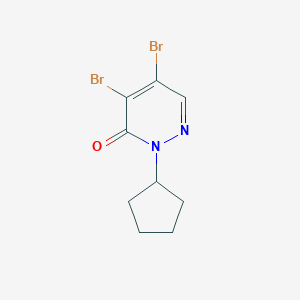
4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine atoms and a cyclopentyl group in its structure suggests potential unique reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor. A common synthetic route might include:
Starting Material: A pyridazinone derivative.
Bromination: Using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Cyclopentyl Group Introduction: This can be achieved through alkylation reactions using cyclopentyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes:
Reaction Optimization: Ensuring high yield and purity.
Scalability: Using continuous flow reactors or batch reactors.
Purification: Techniques like recrystallization, chromatography, or distillation.
化学反応の分析
Types of Reactions
4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Oxidation Reactions: Oxidation can modify the cyclopentyl group or the pyridazinone ring.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridazinones.
Reduction: Formation of debrominated pyridazinones.
Oxidation: Formation of oxidized derivatives with modified functional groups.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways within cells.
類似化合物との比較
Similar Compounds
4,5-Dichloro-2-cyclopentylpyridazin-3(2H)-one: Similar structure with chlorine atoms instead of bromine.
4,5-Dibromo-2-methylpyridazin-3(2H)-one: Similar structure with a methyl group instead of a cyclopentyl group.
Uniqueness
4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one is unique due to the presence of both bromine atoms and a cyclopentyl group, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H10Br2N2O |
|---|---|
分子量 |
322.00 g/mol |
IUPAC名 |
4,5-dibromo-2-cyclopentylpyridazin-3-one |
InChI |
InChI=1S/C9H10Br2N2O/c10-7-5-12-13(9(14)8(7)11)6-3-1-2-4-6/h5-6H,1-4H2 |
InChIキー |
IIYQVUBNCLDFKM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2C(=O)C(=C(C=N2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


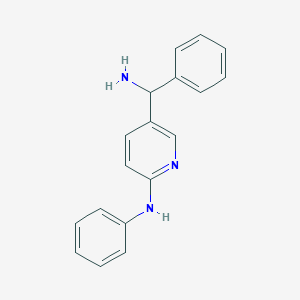
![2-(2,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811884.png)


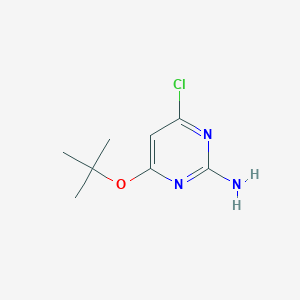


![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine](/img/structure/B11811906.png)

